6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine
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Overview
Description
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which include 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Pharmacokinetics
The molecular weight of 17618 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown broad-spectrum agricultural biological activities .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazoles can be achieved at ambient temperature , suggesting that the compound may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . This is followed by a cyclocondensation reaction to attach the oxadiazole ring to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties.
Materials Science: It is used in the development of new materials, including polymers and dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar bioisosteric properties.
Pyridine Derivatives: Compounds with a pyridine ring exhibit similar chemical reactivity and are used in various applications.
Uniqueness
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and application in multiple fields.
Properties
IUPAC Name |
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOOXNQYHVCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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